molecular formula C19H13BrFN3S B2686710 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105211-52-6

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2686710
CAS No.: 1105211-52-6
M. Wt: 414.3
InChI Key: YIMWGPWOCIUDJQ-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 3-bromobenzylthio moiety. The bromine atom introduces steric bulk and electronic effects, while the 4-fluorophenyl group is a common pharmacophore in medicinal chemistry for enhancing binding affinity and metabolic stability. This compound’s structural uniqueness lies in its combination of a sulfur-containing substituent and halogenated aromatic groups, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-3-1-2-13(10-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-4-6-16(21)7-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMWGPWOCIUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 3-Bromobenzylthio Group: This is typically done through a thiol-ene reaction or a nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]quinoxaline
  • Pyrazolo[1,5-a]quinoxaline derivatives (e.g., ) exhibit TLR7 antagonism (IC50 = 8.2–10 µM) but lack activity against TLR6.
  • Pyrazolo[1,5-a]pyrazine (target compound) may favor different biological targets due to the smaller pyrazine core compared to quinoxaline. The sulfur atom in the thioether linkage could enhance membrane permeability relative to alkyl chains .
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[1,5-a]pyrimidines () are established kinase inhibitors and COX-2-selective agents. For example, 3-(4-fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine shows COX-2 selectivity due to the 4-fluorophenyl group . The pyrimidine core’s additional nitrogen may facilitate hydrogen bonding, whereas the pyrazine core in the target compound could alter electron distribution and target specificity .

Substituent Effects

Position 4 Modifications
Compound Position 4 Substituent Molecular Weight Key Properties/Activities Reference
Target Compound 3-Bromobenzylthio ~387.3 (est.) Potential enhanced binding affinity
4-(Benzylsulfanyl) analog Benzylthio 331.44 Lower logP (4.23) vs. brominated
4-Chloro analog Chlorine 247.66 Reduced steric bulk; higher solubility
4-(3-Fluorobenzylthio) 3-Fluorobenzylthio ~345.3 (est.) Electron-withdrawing fluorine may improve metabolic stability
  • Halogen vs.
  • Fluorine vs.
Position 2 Aryl Group Variations
  • 4-Fluorophenyl (target compound): Commonly used to enhance binding to aromatic residues in enzyme active sites (e.g., COX-2 selectivity in ) .
  • 4-Methoxyphenyl (): Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation .

Physicochemical Properties

Property Target Compound 4-Chloro Analog 4-(Benzylsulfanyl) Analog
Molecular Weight ~387.3 247.66 331.44
logP (est.) ~4.5 3.1 4.23
Hydrogen Bond Acceptors 4 3 3
Polar Surface Area (Ų) ~40 19.75 19.75
  • The target compound’s higher molecular weight and logP suggest lower aqueous solubility but improved membrane permeability compared to smaller analogs .

Biological Activity

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound features a pyrazolo[1,5-a]pyrazine core, which is modified with a 3-bromobenzylthio group and a 4-fluorophenyl group. These modifications are believed to influence the compound's reactivity and biological interactions.

Chemical Structure and Synthesis

The molecular formula of 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is C17H12BrN3SC_{17}H_{12}BrN_3S, with a molecular weight of approximately 396.26 g/mol. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the 4-Fluorophenyl Group : This often involves nucleophilic aromatic substitution.
  • Attachment of the 3-Bromobenzylthio Group : Typically accomplished through nucleophilic substitution or thiol-ene reactions.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity associated with pyrazolo derivatives, including the target compound. For instance, similar compounds have shown promising results against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

CompoundCell LineIC50 Value (µM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that the presence of specific substituents like bromobenzylthio and fluorophenyl may enhance the anticancer efficacy of pyrazolo compounds by modulating their interaction with biological targets.

The mechanism by which 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine exerts its biological effects may involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptosis through pathways involving caspases and modulation of p53 expression.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Case Studies and Research Findings

Research has highlighted the potential of pyrazolo compounds in drug discovery:

  • Cytotoxicity Studies : In vitro assays have shown that certain derivatives exhibit stronger cytotoxicity than conventional chemotherapeutics like cisplatin against breast cancer cells (MCF-7 and MDA-MB-231), indicating a promising therapeutic index.
  • Animal Models : Animal studies are ongoing to evaluate the in vivo efficacy and safety profiles of these compounds, which will be crucial for future clinical applications.

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